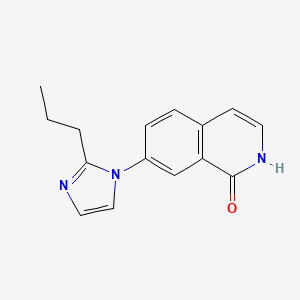
6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry. This compound, in particular, has shown promising fungicidal activity, making it a subject of interest in agricultural research .
準備方法
The synthesis of 6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one typically involves the use of pyrimidifen as a template. The synthetic route includes the substitution of the pyridine group for phenyl in pyrimidifen according to the principles of bioisosterism. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
化学反応の分析
6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a fungicide, making it useful in agricultural research to control fungal infections in crops.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new agrochemicals with improved efficacy and reduced resistance.
作用機序
The mechanism of action of 6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in fungal cells. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and leading to the death of the fungal cells. This mode of action is different from other commercial fungicides, making it a valuable compound in the fight against fungicide resistance .
類似化合物との比較
6-ethyl-2-((pyridin-2-ylmethyl)thio)pyrimidin-4(3H)-one can be compared with other pyrimidine derivatives, such as:
Diflumetorim: A commercial pyrimidinamine fungicide that is not effective in controlling certain fungal infections like corn rust.
Pyrimidifen: The template compound used in the synthesis of this compound.
The uniqueness of this compound lies in its different mode of action and its potential to overcome resistance issues associated with other fungicides .
特性
分子式 |
C12H13N3OS |
|---|---|
分子量 |
247.32 g/mol |
IUPAC名 |
4-ethyl-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3OS/c1-2-9-7-11(16)15-12(14-9)17-8-10-5-3-4-6-13-10/h3-7H,2,8H2,1H3,(H,14,15,16) |
InChIキー |
CPHMCZOVXRCTDU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-hydroxy-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14105163.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14105170.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14105183.png)
![4-(3-ethoxy-4-hydroxyphenyl)-5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105185.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105186.png)
![N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105192.png)

![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105206.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105209.png)
![1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105210.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)

![5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14105218.png)
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105229.png)
